![molecular formula C23H33NO4 B14205274 N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine CAS No. 823195-96-6](/img/structure/B14205274.png)
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular arrangement, which includes a dodeca-2,4-dienoyl group attached to a D-tyrosine moiety. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Dodeca-2,4-dienoyl Group: This step involves the preparation of the dodeca-2,4-dienoyl group through a series of reactions, such as aldol condensation and subsequent dehydration.
Attachment to D-Tyrosine: The dodeca-2,4-dienoyl group is then attached to the D-tyrosine moiety through an amide bond formation. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers and large-scale reactors to ensure consistent production. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-L-tyrosine: Similar in structure but with a different stereochemistry.
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-phenylalanine: Similar structure with a phenylalanine moiety instead of tyrosine.
Uniqueness
N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine is unique due to its specific stereochemistry and the presence of both the dodeca-2,4-dienoyl group and the D-tyrosine moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
823195-96-6 |
|---|---|
Molecular Formula |
C23H33NO4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2R)-2-[[(6S)-4,6-dimethyldodeca-2,4-dienoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H33NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h9-15,17,21,25H,4-8,16H2,1-3H3,(H,24,26)(H,27,28)/t17-,21+/m0/s1 |
InChI Key |
TVFBRUKGDMJDMC-LAUBAEHRSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)C=C(C)C=CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


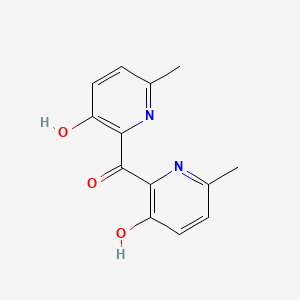
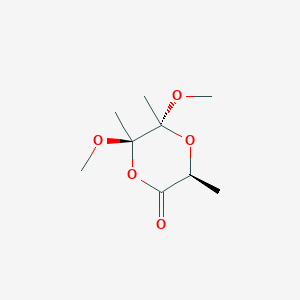
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
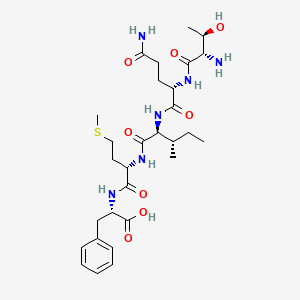
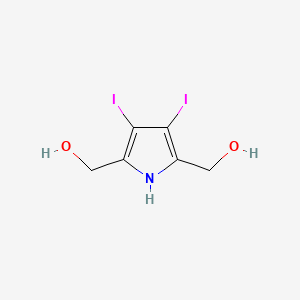
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

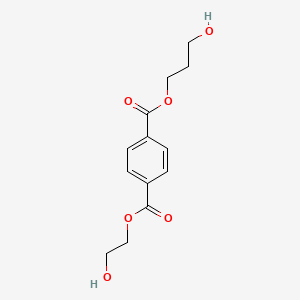
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


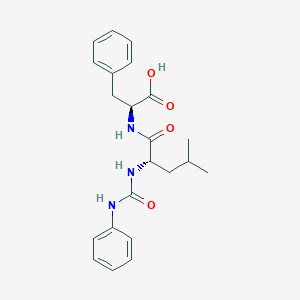
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
